molecular formula C24H22N2O4 B13369727 1-(7-isopropyl-4-oxo-4H-chromen-3-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

1-(7-isopropyl-4-oxo-4H-chromen-3-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

Katalognummer: B13369727
Molekulargewicht: 402.4 g/mol
InChI-Schlüssel: MJNMRWVUYDGWQA-YDNXMHBPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(7-isopropyl-4-oxo-4H-chromen-3-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a complex organic compound with the molecular formula C24H22N2O4 . This compound is characterized by its unique structure, which includes a chromenyl group and a beta-carboline moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

The synthesis of 1-(7-isopropyl-4-oxo-4H-chromen-3-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves multiple steps, typically starting with the preparation of the chromenyl and beta-carboline intermediates. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .

Analyse Chemischer Reaktionen

1-(7-isopropyl-4-oxo-4H-chromen-3-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(7-isopropyl-4-oxo-4H-chromen-3-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(7-isopropyl-4-oxo-4H-chromen-3-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

1-(7-isopropyl-4-oxo-4H-chromen-3-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C24H22N2O4

Molekulargewicht

402.4 g/mol

IUPAC-Name

(3S)-1-(4-oxo-7-propan-2-ylchromen-3-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

InChI

InChI=1S/C24H22N2O4/c1-12(2)13-7-8-15-20(9-13)30-11-17(23(15)27)22-21-16(10-19(26-22)24(28)29)14-5-3-4-6-18(14)25-21/h3-9,11-12,19,22,25-26H,10H2,1-2H3,(H,28,29)/t19-,22?/m0/s1

InChI-Schlüssel

MJNMRWVUYDGWQA-YDNXMHBPSA-N

Isomerische SMILES

CC(C)C1=CC2=C(C=C1)C(=O)C(=CO2)C3C4=C(C[C@H](N3)C(=O)O)C5=CC=CC=C5N4

Kanonische SMILES

CC(C)C1=CC2=C(C=C1)C(=O)C(=CO2)C3C4=C(CC(N3)C(=O)O)C5=CC=CC=C5N4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.